molecular formula C7H16O13P2 B1195356 Sedoheptulose 1,7-bisphosphate CAS No. 815-91-8

Sedoheptulose 1,7-bisphosphate

Cat. No. B1195356
CAS RN: 815-91-8
M. Wt: 370.14 g/mol
InChI Key: OKHXOUGRECCASI-SHUUEZRQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sedoheptulose 1,7-bisphosphate (SBPase) is a key enzyme in the plant Calvin cycle and one of the main rate-limiting enzymes in the plant photosynthesis pathway . It plays a pivotal role in the Calvin cycle by regenerating the substrate (RuBP) for RuBisCo and therefore, indirectly regulates the influx of CO2 for this crucial process .


Synthesis Analysis

SBPase is involved in the regeneration of 5-carbon sugars during the Calvin cycle . It mainly acts to dephosphorylate sedoheptulose-1,7-diphosphate to regenerate ribulose 1,5-bisphosphate (RuBP), the molecular receptor for CO2 .


Molecular Structure Analysis

The coding sequence (CDS) of GhSBPase gene was 1182 bp, encoding a protein with 393 amino acids. The GhSBPase protein had adenosine monophosphate (AMP) binding site and a FIG (FBPase/IMPase/glpX) domain, and had six Cys residues and a CGGT (A/Q)C motif that were involved in redox regulation in plants .


Chemical Reactions Analysis

SBPase catalyzes the removal of a phosphate group from sedoheptulose 1,7-bisphosphate to produce sedoheptulose 7-phosphate . It is an example of a phosphatase, or, more generally, a hydrolase .

Scientific Research Applications

  • Presence and Concentration in Rat Liver : SBP has been detected in extracts of normal rat liver, with estimated concentrations of 5–7 nmol/g tissue. It may function as a reservoir for erythrose 4-phosphate (Paoletti, Williams, & Horecker, 1979).

  • Isolation and Purification from Spinach Chloroplasts : SBP has been isolated and purified from spinach chloroplast stromal extracts, suggesting its significant role in photosynthesis (Cadet, Meunier, & Ferté, 1987).

  • Kinetic Studies of Chloroplast SBPase : The kinetic properties of SBPase, an enzyme specific to SBP, have been studied to understand its role in photosynthesis and its regulation by various factors (Cadet & Meunier, 1988).

  • Role in Photosynthesis Control : SBPase, the enzyme that catalyzes the dephosphorylation of SBP, is key in controlling photosynthesis. Reduced levels of SBPase in plants lead to decreased photosynthetic capacity (Raines, Harrison, Ölçer, & Lloyd, 2000).

  • Activation in Wheat Chloroplasts : Studies on the activation and steady-state kinetics of wheat chloroplast SBPase provide insights into its enzymatic behavior and its implications in photosynthesis (Woodrow & Walker, 1982).

  • Purification from Escherichia coli : Recombinant SBPase, which is significant in the photosynthetic Calvin cycle, has been expressed and purified from E. coli (Dunford, Catley, Raines, Lloyd, & Dyer, 1998).

  • Regulation by Metabolites in Spinach Chloroplasts : The enzyme's activity is influenced by various metabolites, indicating a complex regulatory mechanism in photosynthesis (Schimkat, Heineke, & Heldt, 1990).

  • Role in CO2 Fixation Enhancement : Increasing SBPase levels in plants suggests potential for enhancing photosynthetic CO2 assimilation, influencing growth and yield (Zakhleniuk, Slee, Lefebvre, & Lloyd, 2001).

Safety And Hazards

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Sedoheptulose 1,7-bisphosphate . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxo-7-phosphonooxyheptyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O13P2/c8-3(1-19-21(13,14)15)5(10)7(12)6(11)4(9)2-20-22(16,17)18/h3,5-8,10-12H,1-2H2,(H2,13,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHXOUGRECCASI-SHUUEZRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002018
Record name Sedoheptulose 1,7-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sedoheptulose 1,7-bisphosphate

CAS RN

815-91-8
Record name Sedoheptulose 1,7-bisphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sedoheptulose 1,7-bisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sedoheptulose 1,7-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sedoheptulose 1,7-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060274
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sedoheptulose 1,7-bisphosphate
Reactant of Route 2
Sedoheptulose 1,7-bisphosphate
Reactant of Route 3
Reactant of Route 3
Sedoheptulose 1,7-bisphosphate
Reactant of Route 4
Sedoheptulose 1,7-bisphosphate
Reactant of Route 5
Sedoheptulose 1,7-bisphosphate
Reactant of Route 6
Sedoheptulose 1,7-bisphosphate

Citations

For This Compound
1,560
Citations
C Nagy, A Haschemi - Biochemical Society Transactions, 2013 - portlandpress.com
Dynamic carbon re-routing between catabolic and anabolic metabolism is an essential element of cellular transformation associated with tumour formation and immune cell activation. …
Number of citations: 30 portlandpress.com
L Feng, Y Sun, H Deng, D Li, J Wan, X Wang… - The FEBS …, 2014 - Wiley Online Library
Cyanobacterial fructose–1,6/sedoheptulose‐1,7–bisphosphatase (cy– FBP / SBP ase) plays a vital role in gluconeogenesis and in the photosynthetic carbon reduction pathway, and is …
Number of citations: 45 febs.onlinelibrary.wiley.com
YH Jiang, DY Wang, JF Wen - BMC Evolutionary Biology, 2012 - Springer
Background In the Calvin cycle of eubacteria, the dephosphorylations of both fructose-1, 6-bisphosphate (FBP) and sedoheptulose-1, 7-bisphosphate (SBP) are catalyzed by the same …
Number of citations: 24 link.springer.com
IE Woodrow, DA Walker - Biochimica et Biophysica Acta (BBA) …, 1983 - Elsevier
The activation and steady-state kinetics of a wheat sedoheptulose-bisphosphatase, shown to be located in the chloroplast, are examined. Enzyme activation in the presence of the …
Number of citations: 24 www.sciencedirect.com
CA Raines, JC Lloyd, TA Dyer - Journal of experimental botany, 1999 - academic.oup.com
The photosynthetic carbon reduction (Calvin) cycle is the primary pathway for carbon fixation and the enzyme sedoheptulose-1,7-bisphosphatase functions in the regenerative phase of …
Number of citations: 107 academic.oup.com
KK Arora, JK Macleod… - Journal of Labelled …, 1987 - Wiley Online Library
Methods for the enzymic synthesis, isolation, purification and analysis of the 14 C labelled intermediates that are characteristic of the L‐type pentose phosphate pathway are described. …
IE Woodrow, DJ Murphy, E Latzko - Journal of Biological Chemistry, 1984 - ASBMB
A scheme is proposed for the regulation of stromal sedoheptulose 1,7-bisphosphatase activity which enlarges upon a previously elaborated mechanism (Woodrow, IE, and Walker, DA (…
Number of citations: 69 www.jbc.org
ML Cheng, JF Lin, CY Huang, GJ Li, LM Shih… - … Medicine and Cellular …, 2019 - hindawi.com
We have previously shown that GSH depletion alters global metabolism of cells. In the present study, we applied a metabolomic approach for studying the early changes in metabolism …
Number of citations: 11 www.hindawi.com
IE WOODROW, DJ MURPHY… - European journal of …, 1983 - Wiley Online Library
The activation and Steady‐state kinetics of wheat chloroplast sedoheptulose‐1,7‐bisphosphatase at several cencentrations of inorganic phosphatge are examined. Inorganic …
Number of citations: 29 febs.onlinelibrary.wiley.com
J Stolzenberger, SN Lindner, M Persicke… - Journal of …, 2013 - Am Soc Microbiol
The genome of the facultative ribulose monophosphate (RuMP) cycle methylotroph Bacillus methanolicus encodes two bisphosphatases (GlpX), one on the chromosome (GlpX C ) and …
Number of citations: 50 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.